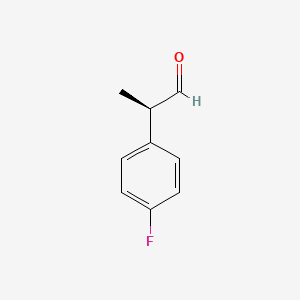

(2R)-2-(4-Fluorophenyl)propanal

Description

Significance of Chirality in Advanced Organic Synthesis and Chemical Biology

Chirality is a fundamental property of an object, including a molecule, that makes it non-superimposable on its mirror image. mdpi.com Much like a person's left and right hands, these mirror-image molecules, known as enantiomers, are identical in their atomic composition and connectivity but differ in their spatial arrangement. This seemingly subtle difference has profound implications in the biological realm.

Living organisms are themselves chiral, composed of biomolecules like amino acids, sugars, and DNA that exist predominantly as a single enantiomer. researchgate.net As a result, the interactions between chiral molecules and biological systems are often highly stereospecific. youtube.com Enzymes and receptors in the body can readily distinguish between the two enantiomers of a chiral compound, leading to one enantiomer exhibiting a desired therapeutic effect while the other may be inactive or even cause harmful side effects. researchgate.netdntb.gov.ua This enantioselectivity is a cornerstone of modern drug design and development, where the synthesis of single-enantiomer drugs is often crucial for safety and efficacy. dntb.gov.ua

In advanced organic synthesis, the ability to control chirality is a paramount objective. Chemists have developed a vast toolbox of asymmetric synthesis methods that allow for the selective production of one enantiomer over the other. youtube.com These methods are critical for creating complex, biologically active molecules with precisely defined three-dimensional structures.

The Influence of Fluorine Substitution on Molecular Properties and Reactivity in Organic Synthesis

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and its presence can significantly influence the electron distribution within a molecule. nih.gov This can affect properties such as acidity, basicity, and the strength of nearby chemical bonds.

Despite its high electronegativity, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. nih.gov This allows fluorine to be incorporated into molecules, often in place of hydrogen, without causing significant steric hindrance. This substitution can enhance a molecule's metabolic stability by blocking sites that are susceptible to oxidative metabolism by enzymes in the body. youtube.com

Furthermore, the introduction of fluorine can impact a compound's lipophilicity, which affects its ability to cross cell membranes, and its binding affinity to biological targets. nih.gov In the context of organic synthesis, the unique reactivity of fluorinated compounds opens up new avenues for chemical transformations, although it can also present challenges not encountered with their non-fluorinated counterparts. rsc.orgnih.gov

Overview of (2R)-2-(4-Fluorophenyl)propanal: Structure, Stereochemistry, and Research Context

This compound is a chiral α-substituted aldehyde. Its structure consists of a propanal backbone with a phenyl group attached to the α-carbon (the carbon atom adjacent to the aldehyde group). This phenyl group is substituted at the para position with a fluorine atom. The designation "(2R)" specifies the absolute configuration at the chiral center (the α-carbon), indicating a particular three-dimensional arrangement of the groups attached to it.

While specific, in-depth research focusing exclusively on this compound is not widely available in the surveyed literature, its structure places it within the important class of 2-arylpropanals. These compounds are valuable synthetic intermediates. For instance, the generation of 2-arylpropanals can be achieved through methods like the Meinwald rearrangement of epoxides catalyzed by styrene (B11656) oxide isomerase. mdpi.com

The synthesis of chiral 2-arylpropanals can be approached through various modern synthetic methodologies. Two prominent strategies include the asymmetric hydroformylation of styrenes and the α-arylation of aldehydes.

Asymmetric Hydroformylation: This reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. For a substrate like 4-fluorostyrene, rhodium-catalyzed asymmetric hydroformylation could potentially yield this compound with high enantioselectivity, depending on the chiral ligands employed. researchgate.net Research on the hydroformylation of styrene has shown that high regioselectivity to the branched aldehyde product can be achieved under specific conditions. rsc.org

α-Arylation of Aldehydes: This method involves the direct coupling of an aldehyde with an aryl halide. Palladium-catalyzed α-arylation protocols have been developed that can effectively couple aldehydes with aryl bromides and chlorides. organic-chemistry.org By using a chiral catalyst system, it is conceivable to achieve an enantioselective arylation of propanal with a suitable 4-fluorophenyl electrophile to produce the target compound.

The table below summarizes representative findings for the synthesis of compounds structurally related to this compound, illustrating the potential of these methods.

| Reaction Type | Substrate | Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Asymmetric Hydroformylation | Styrene | Rhodium/Chiral Diphosphite | 2-Phenylpropanal | >99 | 76 | rsc.org |

| α-Arylation of Aldehyde | Propanal & Aryl Bromide | Palladium/XantPhos | α-Aryl Propanal | High | N/A (racemic) | organic-chemistry.org |

It is important to note that the data in the table is for related, not identical, transformations and serves to illustrate the feasibility of synthesizing chiral 2-arylpropanals. Further research would be needed to optimize these conditions specifically for the synthesis of this compound and to fully characterize its properties and potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

549532-50-5 |

|---|---|

Molecular Formula |

C9H9FO |

Molecular Weight |

152.16 g/mol |

IUPAC Name |

(2R)-2-(4-fluorophenyl)propanal |

InChI |

InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3/t7-/m0/s1 |

InChI Key |

AANCPBXTNIZNIJ-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C=O)C1=CC=C(C=C1)F |

Canonical SMILES |

CC(C=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 2r 2 4 Fluorophenyl Propanal

Asymmetric Synthesis Strategies for Enantiopure (2R)-2-(4-Fluorophenyl)propanal

The creation of the single R-enantiomer of 2-(4-fluorophenyl)propanal is paramount for its application in stereoselective synthesis. To this end, various asymmetric strategies have been developed, broadly categorized into catalytic asymmetric methods and chiral pool approaches.

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Asymmetric hydroformylation of 4-fluorostyrene stands out as a highly atom-economical method for the direct synthesis of this compound. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene, creating the desired chiral aldehyde. The success of this approach hinges on the catalyst's ability to control both regioselectivity (formation of the branched aldehyde over the linear one) and enantioselectivity (preferential formation of the R-enantiomer).

Rhodium-based catalysts are the most effective for the hydroformylation of styrenes. The regioselectivity, favoring the branched aldehyde essential for chirality, is a significant challenge. Recent advancements have shown that pentavalent phosphorus (P(V)) compounds can act as promoters in rhodium-catalyzed hydroformylation of styrenes, leading to high regioselectivities under mild conditions. While specific data for 4-fluorostyrene is not extensively detailed in the public domain, studies on styrene (B11656) hydroformylation using a hybrid phosphate promoter with a rhodium catalyst have demonstrated excellent yields and high branched-to-linear (b/l) ratios mdpi.com. The weak coordination between the rhodium center and the P=O double bond of the pentavalent phosphate is believed to induce high reactivity and favor the formation of the branched aldehyde mdpi.com. The electronic properties of the substituent on the styrene can influence the regioselectivity, and it is anticipated that the electron-withdrawing nature of the fluorine atom in 4-fluorostyrene would influence the reaction's outcome.

| Substrate | Catalyst System | Promoter | Branched/Linear Ratio | Yield (%) | Reference |

| Styrene | [Rh(COD)Cl]₂ | Hybrid Phosphate | >20:1 | 95 | mdpi.com |

Note: This table presents data for styrene as a model substrate to illustrate the potential of P(V)-promoted systems. Specific data for 4-fluorostyrene is needed for a direct comparison.

The key to achieving high enantioselectivity in asymmetric hydroformylation lies in the design of the chiral ligands that coordinate to the rhodium center. These ligands create a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer. A variety of chiral phosphine, phosphite, and phosphoramidite ligands have been developed for the asymmetric hydroformylation of styrenes nih.govnih.govrsc.orgrsc.org.

The ideal ligand should not only induce high enantioselectivity but also promote high catalytic activity and regioselectivity towards the branched product. The electronic and steric properties of the ligand are crucial and can be fine-tuned to optimize the reaction for a specific substrate like 4-fluorostyrene. For instance, the development of diazaphospholane ligands has shown promise in the asymmetric hydroformylation of various substrates, yielding chiral aldehydes with high enantiomeric excess (ee) nih.gov.

| Ligand Type | Substrate | Branched/Linear Ratio | Enantiomeric Excess (ee) | Reference |

| Chiral Diazaphospholane | Vinyl Acetate | 27:1 | 86% | nih.gov |

| Chiral Phosphine-Phosphite | Styrene | 92:8 | 63% | |

| Chiral Scaffolding Ligand | Allylic Amine | High | up to 93% | nih.gov |

Note: This table showcases the performance of different ligand types on various substrates to highlight the ongoing efforts in ligand design. The development of a specific, highly effective ligand for the asymmetric hydroformylation of 4-fluorostyrene remains an active area of research.

An alternative and highly effective strategy for the synthesis of this compound involves the asymmetric reduction of a prochiral precursor, 2-(4-fluorophenyl)propenal. This α,β-unsaturated aldehyde can be stereoselectively reduced to the desired saturated chiral aldehyde. One prominent method utilizes ruthenium complexes bearing chiral phosphine ligands as catalysts for this transformation. This approach has been shown to produce this compound with an enantiomeric excess exceeding 95% smolecule.com. The electronic influence of the para-fluorine substituent is thought to enhance the coordination of the substrate to the metal center, which in turn favors a specific transition state that dictates the stereochemical outcome smolecule.com.

Another approach involves the biocatalytic reduction of a ketone precursor. For instance, the enzymatic reduction of 3-(4-fluorophenyl)-2-oxopropanoic acid can yield (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid with high enantiomeric excess. This chiral hydroxy acid can then be oxidized to the target aldehyde, this compound.

| Precursor | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Reference |

| 2-(4-Fluorophenyl)propenal | Ruthenium complex with chiral phosphine ligand | This compound | >95% | smolecule.com |

| 3-(4-Fluorophenyl)-2-oxopropanoic acid | D-Lactate Dehydrogenase | (R)-3-(4-Fluorophenyl)-2-hydroxypropionic acid | >99.9% |

Enantioselective Hydroformylation of Styrenes (e.g., 4-fluorostyrene)

Chiral Pool Synthesis Approaches (e.g., from commercially available chiral precursors)

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the existing chirality of the starting material to construct the desired chiral target molecule. For the synthesis of this compound, a plausible chiral precursor is (R)-alaninol. (R)-alaninol is a commercially available chiral amino alcohol derived from the natural amino acid (R)-alanine.

Organocatalytic Asymmetric Syntheses Yielding Chiral Aldehydes

Organocatalysis has become a cornerstone for the enantioselective synthesis of chiral molecules, including aldehydes like this compound. This approach utilizes small organic molecules as catalysts, avoiding the need for metal catalysts.

Pioneering work in this field has demonstrated the utility of imidazolidinone catalysts for the α-fluorination of propanal derivatives using electrophilic fluorine sources such as N-fluorobenzenesulfonimide (NFSI). smolecule.com This strategy can achieve high enantioselectivity through a dynamic kinetic resolution process. For the synthesis of this compound, a related approach would involve the α-arylation of propanal. The mechanism typically involves the formation of a nucleophilic enamine intermediate from the reaction of the aldehyde and the organocatalyst. smolecule.com

Another significant organocatalytic strategy involves the use of amino acids, such as (S)-proline. The condensation of a propanal derivative with (S)-proline generates an enamine intermediate. smolecule.com The inherent chirality of the proline catalyst directs the subsequent reaction with an electrophile to stereoselectively form the desired enantiomer. The electron-withdrawing nature of the 4-fluorophenyl group can influence the electronic properties and stability of the enamine intermediate, impacting reaction efficiency. smolecule.com The development of bifunctional organocatalysts, which can activate both the nucleophile and electrophile simultaneously, has further expanded the scope and efficiency of these asymmetric transformations. rsc.orgnih.gov

Table 1: Key Features of Organocatalytic Approaches

| Catalytic Approach | Catalyst Example | Key Intermediate | Advantages |

|---|---|---|---|

| Enamine Catalysis | (S)-Proline | Chiral Enamine | Readily available catalyst, high stereocontrol. |

| Imidazolidinone Catalysis | MacMillan Catalysts | Chiral Iminium Ion/Enamine | High enantioselectivity, applicable to various reactions. smolecule.com |

Stereoselective Conversion from Chiral Alcohols or Carboxylic Acids

A well-established method for synthesizing chiral aldehydes is the stereoselective oxidation of the corresponding chiral primary or secondary alcohols. For the synthesis of this compound, the precursor would be (2R)-1-(4-Fluorophenyl)propan-2-ol.

The oxidation of this secondary alcohol must be carefully controlled to yield the aldehyde without over-oxidation to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation. Reagents based on chromium, such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC), are commonly used for the oxidation of alcohols to aldehydes. Another effective reagent is chromium dioxide, which has shown selectivity in oxidizing alcohols to aldehydes. justia.com The reaction conditions, including solvent and temperature, are critical to ensure high yield and prevent racemization of the chiral center.

Table 2: Common Oxidizing Agents for Alcohol to Aldehyde Conversion

| Reagent | Description | Typical Conditions |

|---|---|---|

| Chromium Trioxide (CrO3) | A strong oxidizing agent, often used in the Jones oxidation. | Acetone, sulfuric acid |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent that typically stops at the aldehyde. | Dichloromethane (CH2Cl2) |

Classical and Multistep Synthetic Routes for this compound

Beyond modern asymmetric methods, classical and multistep synthetic strategies offer alternative pathways to this compound, often starting from simpler, achiral precursors.

Base-Catalyzed Condensation Reactions

A potential route to the racemic form of 2-(4-fluorophenyl)propanal is through a base-catalyzed aldol condensation between 4-fluorobenzaldehyde and propanal. researchgate.net In this reaction, a base (e.g., NaOH, KOH) deprotonates the α-carbon of propanal to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. The resulting aldol adduct can then undergo dehydration to yield 2-(4-fluorophenyl)propenal.

A significant challenge in this cross-aldol condensation is the self-condensation of propanal, which can lead to a mixture of products and reduce the yield of the desired compound. researchgate.netmdpi.com Careful control of reaction conditions, such as temperature and the rate of addition of reagents, is necessary to favor the crossed-aldol product. Subsequent asymmetric hydrogenation of the C=C double bond in 2-(4-fluorophenyl)propenal using a chiral catalyst could then, in principle, provide the target (2R)-enantiomer.

Functional Group Interconversions from Related Substituted Propane Derivatives

Functional group interconversion (FGI) provides a versatile strategy for synthesizing the target aldehyde from various substituted propane precursors. organic-chemistry.orgub.eduucd.ie This approach involves transforming one functional group into another through one or more synthetic steps.

A plausible FGI route could start with a derivative such as 2-(4-fluorophenyl)propanenitrile. The nitrile group can be selectively reduced to an aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu This reduction is typically performed at low temperatures to prevent over-reduction to the primary amine. The nitrile precursor itself could be synthesized via nucleophilic substitution of a suitable leaving group (e.g., a halide or sulfonate) at the 2-position of a propane chain attached to the 4-fluorophenyl ring.

Example of an FGI Pathway:

Starting Material: 1-(4-Fluorophenyl)ethyl bromide

Step 1 (Nitrile Formation): Reaction with sodium cyanide (NaCN) to form 2-(4-fluorophenyl)propanenitrile.

Step 2 (Reduction): Reduction of the nitrile with DIBAL-H to yield 2-(4-fluorophenyl)propanal.

This method results in a racemic product, which would require a subsequent resolution step to isolate the (2R)-enantiomer.

Carbon Chain Elongation Strategies

Carbon chain elongation, or homologation, involves extending a carbon chain by one or more atoms. One-carbon homologation strategies can be applied to convert an aldehyde into a new aldehyde with one additional carbon atom. arkat-usa.org

A relevant strategy is the Wittig reaction. For instance, (4-fluorophenyl)acetaldehyde could be reacted with a Wittig reagent like methoxymethylenetriphenylphosphorane to form a vinyl ether. Subsequent mild acidic hydrolysis of the vinyl ether would then yield the desired 2-(4-fluorophenyl)propanal. clockss.org This method provides a direct way to elongate the carbon chain and introduce the aldehyde functionality at the desired position. The starting (4-fluorophenyl)acetaldehyde could be prepared from 4-fluorobenzyl bromide.

Another approach involves the use of α-chloro sulfoxides. Reaction of an aldehyde with an α-chloroalkyl aryl sulfoxide followed by rearrangement of the intermediate can lead to a one-carbon homologated ketone, which could potentially be adapted for aldehyde synthesis. arkat-usa.org While these methods are powerful, they often require multiple steps and careful optimization to achieve good yields.

Applications of 2r 2 4 Fluorophenyl Propanal in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

The inherent chirality of (2R)-2-(4-Fluorophenyl)propanal makes it an exemplary starting material for the synthesis of enantiomerically pure complex molecules. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the stereocenter at the C2 position directs the stereochemical outcome of subsequent reactions, enabling the construction of specific stereoisomers.

Synthesis of Chiral Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

One of the most significant applications of this compound and its derivatives lies in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its therapeutic efficacy and safety. This chiral aldehyde serves as a key starting material for the synthesis of various pharmaceutical intermediates and APIs.

A notable example is in the synthesis of Atorvastatin, a widely prescribed cholesterol-lowering drug. The core of the Atorvastatin molecule is a substituted pyrrole ring, which is often constructed via a Paal-Knorr condensation. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. A chiral aldehyde, structurally related to this compound, is a crucial precursor for the synthesis of the requisite 1,4-diketone intermediate. google.comgoogle.comepo.org The stereocenter in the aldehyde is instrumental in establishing the correct stereochemistry in the side chain of the final Atorvastatin molecule. researchgate.netnih.gov

The general strategy involves the elaboration of the chiral aldehyde to introduce the remaining carbons of the side chain, followed by the Paal-Knorr cyclization to form the pyrrole ring. The use of a chiral building block like this compound ensures that the desired enantiomer of the final drug is obtained with high purity. nih.gov

Table 1: Key Synthetic Intermediates in Atorvastatin Synthesis Derived from Chiral Aldehydes

| Intermediate | Synthetic Role | Reference |

| Chiral 1,4-diketone | Precursor for Paal-Knorr pyrrole synthesis | google.com |

| (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester | Chiral amine component in Paal-Knorr reaction | nih.gov |

| [R-(R,R)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid | Atorvastatin (API) | nih.gov |

Enantioselective Construction of Natural Product Scaffolds

The principles of using chiral aldehydes as building blocks extend to the synthesis of natural products, many of which possess complex, stereochemically rich structures. While direct examples of the use of this compound in natural product synthesis are not extensively documented, the application of analogous chiral α-aryl aldehydes is a well-established strategy.

These aldehydes can participate in a variety of carbon-carbon bond-forming reactions, such as aldol reactions, Wittig reactions, and Grignard additions, to build up the carbon skeleton of the natural product. The existing stereocenter in the aldehyde can exert diastereoselective control over these reactions, leading to the formation of new stereocenters with a predictable configuration. This substrate-controlled diastereoselectivity is a powerful tool for the efficient and stereocontrolled synthesis of complex natural product scaffolds.

Development of Chiral Ligands and Organocatalysts

The chiral scaffold of this compound can be elaborated to create novel chiral ligands for asymmetric catalysis. The aldehyde functionality can be transformed into various coordinating groups, such as amines, phosphines, or oxazolines, which can then bind to a metal center. The inherent chirality of the backbone can then induce enantioselectivity in reactions catalyzed by the resulting metal complex.

For instance, the aldehyde can be reductively aminated to form a chiral amine, which can then be further functionalized to create bidentate or tridentate ligands. mdpi.com These ligands can be used in a variety of metal-catalyzed reactions, such as asymmetric hydrogenations, hydrosilylations, and cross-coupling reactions.

Similarly, this compound can serve as a precursor for the synthesis of chiral organocatalysts. The aldehyde can be incorporated into a larger molecular framework that possesses catalytic activity, such as a proline or imidazolidinone derivative. The stereocenter from the original aldehyde can then direct the stereochemical outcome of reactions catalyzed by the organocatalyst. nih.gov

Contributions to Asymmetric Catalysis and Reagent Design

Beyond its role as a passive chiral building block, the aldehyde moiety of this compound can actively participate in and influence the stereochemical course of chemical reactions. This has led to its use in the design of specialized reagents and stereoselective reaction systems.

Precursor to Chiral Phosphorus Ylides and Other Specialized Reagents

This compound can be converted into chiral phosphorus ylides, which are key reagents in the Wittig reaction for the synthesis of alkenes. The synthesis of a chiral ylide typically involves the reaction of a chiral phosphonium salt with a base. scispace.com While the direct conversion of an aldehyde to a phosphonium salt is not a standard transformation, the aldehyde can be first converted to a corresponding alkyl halide, which can then be used to prepare the chiral phosphonium salt.

The resulting chiral ylide can then be used in Wittig reactions with prochiral aldehydes or ketones to generate enantioenriched alkenes. The stereochemistry of the newly formed double bond can be influenced by the chirality of the ylide. wikipedia.orgacs.orgresearchgate.netucc.ieorganic-chemistry.org

Design of Stereoselective Reaction Systems Incorporating the Aldehyde Moiety

The aldehyde functionality of this compound can be exploited in the design of stereoselective reactions where the aldehyde itself plays a key role in directing the stereochemical outcome. For example, it can be used as a substrate in enantioselective aldol reactions catalyzed by chiral organocatalysts or metal complexes. The facial selectivity of the nucleophilic attack on the aldehyde is controlled by the chiral catalyst, leading to the formation of a specific diastereomer of the aldol adduct. nih.govsemanticscholar.orgchembites.orgorganic-chemistry.org

Furthermore, the chiral α-aryl aldehyde motif can be used to control the stereochemistry of reactions at other positions in the molecule. For instance, the enolization of the aldehyde can be directed by a chiral base to selectively form one enantiomer of the enolate, which can then react with an electrophile with high stereoselectivity. This approach has been utilized in the enantioselective α-arylation of aldehydes. nih.govsemanticscholar.org

Table 2: Stereoselective Reactions Involving Chiral α-Aryl Aldehydes

| Reaction Type | Role of Chiral Aldehyde | Key Outcome |

| Asymmetric Aldol Reaction | Electrophile | Diastereoselective formation of β-hydroxy aldehyde |

| Asymmetric α-Arylation | Substrate | Enantioselective formation of α-aryl aldehyde |

| Wittig Reaction | Precursor to chiral ylide | Enantioselective alkene synthesis |

Computational Chemistry and Mechanistic Studies of 2r 2 4 Fluorophenyl Propanal Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Energetics

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the mechanistic pathways and energetics of reactions involving (2R)-2-(4-Fluorophenyl)propanal. DFT calculations allow for the optimization of molecular geometries and the determination of electronic structures of reactants, intermediates, transition states, and products. researchgate.netarxiv.org This information is critical for understanding the feasibility of a proposed reaction mechanism and for identifying the rate-determining step.

For instance, in the context of organocatalyzed reactions, DFT calculations can model the formation of enamine intermediates. The condensation of (S)-proline with α,β-unsaturated aldehydes, a class of compounds structurally related to this compound, leads to the formation of enamine intermediates that exhibit enhanced nucleophilicity at the α-carbon position. smolecule.com The presence of the 4-fluorophenyl group in this compound significantly influences the electronic distribution within such intermediates. The electron-withdrawing nature of the fluorine atom can stabilize the resulting enaminyl radical through inductive effects. smolecule.com

DFT calculations are also employed to determine the energetics of transition states. arxiv.org By calculating the energy difference between the reactants and the transition state, the activation energy of a reaction can be predicted. This allows for the comparison of different possible reaction pathways and the identification of the most favorable one. For example, in asymmetric hydrogenation reactions catalyzed by transition-metal complexes, DFT can be used to model the coordination of the substrate to the metal center and to evaluate the energies of the diastereomeric transition states that lead to the different stereoisomeric products. smolecule.com

A general approach to studying reaction mechanisms using DFT involves the following steps:

Geometry Optimization: The three-dimensional structures of all stationary points along the reaction coordinate (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to characterize the nature of the stationary points. Minima (reactants, intermediates, and products) have all real vibrational frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thus confirming that the identified transition state correctly links the desired minima.

The choice of the functional and basis set is crucial for obtaining accurate results in DFT calculations. arxiv.orgarxiv.org Functionals such as B3LYP and B3P86, combined with basis sets like 6-31G*, are commonly used for organic molecules. researchgate.net For more accurate energy calculations, larger basis sets and more sophisticated functionals may be employed.

| Computational Step | Purpose | Key Output |

| Geometry Optimization | To find the most stable 3D structure of molecules and transition states. | Optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. |

| Frequency Calculation | To confirm the nature of a stationary point (minimum or transition state) and to calculate zero-point vibrational energies. | Vibrational frequencies (real for minima, one imaginary for transition states). |

| Transition State Search | To locate the highest energy point along the reaction coordinate. | Geometry and energy of the transition state. |

| Intrinsic Reaction Coordinate (IRC) | To verify that a transition state connects the correct reactants and products. | The minimum energy path connecting the transition state to the reactants and products. |

| Energetics Calculation | To determine the relative energies of reactants, products, and transition states. | Reaction energies, activation energies, and enthalpies. |

Molecular Modeling of Stereoselectivity and Diastereomeric Transition States in Chiral Inductions

Molecular modeling techniques are instrumental in understanding and predicting the stereoselectivity observed in reactions involving this compound. The formation of a new stereocenter during a reaction often proceeds through diastereomeric transition states that differ in energy. The stereochemical outcome of the reaction is determined by the relative energies of these transition states, with the lower energy transition state leading to the major product.

In the context of chiral inductions, where a chiral catalyst or auxiliary is used to control the stereochemistry of the product, molecular modeling can provide insights into the non-covalent interactions that govern the diastereoselectivity. These interactions can include steric hindrance, hydrogen bonding, and electrostatic interactions between the substrate, the catalyst, and the reagents.

For example, in the asymmetric hydrogenation of α,β-unsaturated aldehydes to produce chiral aldehydes like this compound, ruthenium complexes with chiral phosphine ligands are often used as catalysts. smolecule.com Molecular modeling can be used to build models of the two possible diastereomeric transition states, often referred to as the Re-face and Si-face attack transition states. By analyzing the steric and electronic interactions within these models, it is possible to explain why one transition state is favored over the other, leading to the observed enantiomeric excess. The electronic effects of the para-fluorine substituent can enhance the coordination of the substrate to the metal center, favoring a specific transition state that dictates the stereochemical outcome. smolecule.com

Another example is the use of chiral oxazaborolidine catalysts in the Grignard reagent addition to fluorinated aromatic ketones to produce chiral secondary alcohol precursors, which are then oxidized to the aldehyde. smolecule.com Molecular modeling can help to visualize how the chiral catalyst creates a specific steric environment around the carbonyl group, directing the nucleophilic attack of the Grignard reagent from one face of the molecule, resulting in high enantiomeric excess.

The general workflow for modeling stereoselectivity involves:

Building Models of Diastereomeric Transition States: Plausible models for the transition states leading to the different stereoisomers are constructed based on known mechanistic principles.

Conformational Searching: A thorough search for the lowest energy conformations of each diastereomeric transition state is performed using molecular mechanics or semi-empirical methods.

Geometry Optimization and Energy Calculation: The geometries of the lowest energy conformers are then optimized at a higher level of theory, such as DFT, and their relative energies are calculated.

The calculated energy difference between the diastereomeric transition states can then be used to predict the enantiomeric or diastereomeric ratio of the products using the Boltzmann distribution.

| Interaction Type | Description | Impact on Stereoselectivity |

| Steric Hindrance | Repulsive interactions between bulky groups. | Favors transition states where bulky groups are far apart, leading to the formation of a specific stereoisomer. |

| Hydrogen Bonding | Attractive interaction between a hydrogen atom and an electronegative atom (e.g., O, N, F). | Can lock the conformation of the transition state, leading to high stereoselectivity. |

| Electrostatic Interactions | Attractive or repulsive interactions between charged or polar groups. | Can influence the orientation of the substrate and reagents in the transition state. |

| π-π Stacking | Attractive interactions between aromatic rings. | Can play a role in organizing the transition state assembly, particularly in reactions involving aromatic substrates and catalysts. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Fluorine's Impact on Reactivity Profiles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov In the context of this compound, QSAR studies can be employed to understand and quantify the impact of the fluorine substituent on its reactivity profile.

The presence of a fluorine atom on the phenyl ring can significantly alter the electronic properties of the molecule. Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect can influence the reactivity of the aldehyde group by affecting its electrophilicity. A QSAR study would typically involve a series of related compounds where the substituent on the phenyl ring is varied, and their reactivity in a specific reaction is measured experimentally.

The key steps in a QSAR study are:

Data Set Selection: A set of structurally related compounds with known reactivity data is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set. These descriptors can be classified into several categories, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and steric parameters (e.g., Taft's Es).

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, such as the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical values derived from the graph representation of the molecule.

Model Development: A mathematical model is developed to correlate the calculated descriptors with the observed reactivity. Various statistical methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms.

Model Validation: The predictive ability of the developed QSAR model is assessed using statistical validation techniques, such as cross-validation and external validation.

For this compound, a QSAR study could investigate how the position and number of fluorine substituents on the phenyl ring affect its reactivity in a particular reaction, for example, a nucleophilic addition to the carbonyl group. The QSAR model could reveal which descriptors are most important in determining the reactivity, thus providing insights into the underlying mechanism. For instance, a strong correlation between reactivity and an electronic descriptor like the charge on the carbonyl carbon would suggest that the electronic effect of the fluorine substituent is the dominant factor controlling the reactivity.

| Descriptor Class | Examples | Information Provided |

| Electronic | Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Distribution of electrons, polarity, and susceptibility to nucleophilic/electrophilic attack. |

| Steric | Molecular Volume, Surface Area, Principal Moments of Inertia | Size and shape of the molecule, which can influence accessibility to the reaction center. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affinity of the molecule for nonpolar environments, which can be important in biological systems or biphasic reactions. |

| Topological | Connectivity Indices, Wiener Index | Information about the branching and connectivity of the molecular structure. |

Biochemical Transformations and Metabolic Pathways Involving 2r 2 4 Fluorophenyl Propanal

Enzymatic Transformations and biocatalysis

Enzymes, as highly specific and efficient catalysts, play a significant role in the transformation of chiral molecules like (2R)-2-(4-Fluorophenyl)propanal. The following subsections delve into the specific enzymatic reactions involving this compound.

The biocatalytic reduction of chiral aldehydes to their corresponding alcohols is a key transformation with significant applications in the synthesis of enantiomerically pure compounds. Alcohol dehydrogenases (ADHs) and carbonyl reductases are the primary enzymes responsible for these reductions. While specific studies on this compound are limited, research on the structurally similar compound 2-phenylpropanal provides valuable insights into the potential enzymatic behavior.

A study on the dynamic kinetic resolution of racemic 2-phenylpropanal using a xylose reductase from Candida tenuis (CtXR) highlights the potential for enantiospecific reduction. The wild-type enzyme and several mutants were investigated for their ability to reduce 2-phenylpropanal. The D51A mutant of CtXR, in particular, exhibited high catalytic efficiency and a preference for the (S)-enantiomer. This suggests that a similar enzymatic system could be employed for the stereoselective reduction of this compound to produce the corresponding (2R)-2-(4-Fluorophenyl)propan-1-ol. The enantioselectivity of such reactions is critical for the production of optically pure alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.

| Enzyme Variant | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) | Enantiomeric Preference |

|---|---|---|---|---|---|

| Wild Type | (S)-2-phenylpropanal | Data Not Available | Data Not Available | Data Not Available | S |

| D51A | (S)-2-phenylpropanal | Data Not Available | Data Not Available | 43,000 | S |

| W24F | rac-2-phenylpropanal | Data Not Available | Data Not Available | Data Not Available | R |

| W24Y | rac-2-phenylpropanal | Data Not Available | Data Not Available | Data Not Available | R |

| N310A | rac-2-phenylpropanal | Data Not Available | Data Not Available | Data Not Available | R |

Data based on studies of the analogous compound 2-phenylpropanal. Specific kinetic values for each parameter were not fully detailed in the source material.

The substrate specificity and stereoselectivity of enzymes are determined by the three-dimensional structure of their active sites. Enzymes like alcohol dehydrogenases possess binding pockets that preferentially accommodate substrates with specific sizes, shapes, and electronic properties. The fluorine atom at the para-position of the phenyl ring in this compound can influence its binding to an enzyme's active site through electronic and steric effects.

The stereoselectivity of these enzymes arises from the precise orientation of the substrate within the active site relative to the nicotinamide cofactor (NADH or NADPH), which provides the hydride for the reduction. For an enzyme to be highly stereoselective towards this compound, its active site must favor a binding orientation that exposes only one face of the aldehyde's carbonyl group to the incoming hydride. The study on 2-phenylpropanal demonstrated that single amino acid substitutions in the active site of an enzyme can alter its enantiopreference, indicating that protein engineering can be a powerful tool for developing highly stereoselective biocatalysts for specific chiral aldehydes.

Putative Metabolic Pathways in Microorganisms

The fate of xenobiotic compounds like this compound in the environment is largely determined by microbial metabolism. Microorganisms possess a diverse array of enzymes that can transform and degrade a wide range of organic molecules.

Methylocella silvestris is a facultative methanotrophic bacterium known for its remarkable metabolic versatility. wikipedia.orguea.ac.uk It can utilize a wide range of carbon sources, including methane, propane, and various organic acids and alcohols. wikipedia.orgresearchgate.netnih.gov Its genome encodes for a variety of enzymes, including monooxygenases and dehydrogenases, which are key for the breakdown of organic compounds. wikipedia.org

While the direct degradation of (4-Fluorophenyl)propanal derivatives by M. silvestris has not been explicitly documented, its known metabolic capabilities suggest a putative pathway. The initial step would likely involve the oxidation of the aldehyde group to a carboxylic acid, forming 2-(4-Fluorophenyl)propanoic acid. This reaction could be catalyzed by an aldehyde dehydrogenase. Subsequently, the fluorinated aromatic ring could be targeted for degradation. Aromatic ring cleavage is a common strategy employed by microorganisms to break down complex organic molecules. This often involves hydroxylation of the ring by monooxygenases, followed by ring opening. The fluorine substituent may pose a challenge for degradation, as the carbon-fluorine bond is strong and not easily broken. However, some microorganisms have been shown to be capable of dehalogenating fluorinated aromatic compounds.

| Substrate Class | Specific Examples Utilized by M. silvestris | Potential Role in Degrading (4-Fluorophenyl)propanal Derivatives |

|---|---|---|

| Alkanes | Methane, Ethane, Propane | Indicates broad substrate specificity of oxidative enzymes. |

| Alcohols | Methanol, Ethanol, 2-Propanol | Suggests the presence of alcohol dehydrogenases that could act on the reduction product of the target compound. |

| Organic Acids | Acetate, Pyruvate, Succinate, Malate | Demonstrates the capability to metabolize carboxylic acids, the likely first product of aldehyde oxidation. |

| Aromatic Compounds | General capability suggested by genomic analysis | Implies the potential for enzymes that can act on the phenyl ring of the target compound. |

The microbial catabolism of fluorinated aromatic compounds is an area of active research due to their widespread presence as environmental pollutants. The involvement of this compound in such pathways would likely be as an intermediate in the degradation of larger fluorinated molecules or as a direct substrate for catabolism.

A putative catabolic pathway for this compound would likely converge with central metabolic pathways. After the initial transformation of the aldehyde and the breakdown of the aromatic ring, the resulting smaller carbon fragments could enter pathways such as the Krebs cycle to be used for energy production and biomass synthesis. The ability of microorganisms to metabolize such compounds is of significant interest for bioremediation applications, where they could be used to clean up sites contaminated with fluorinated pollutants.

Elucidation of Metabolic Pathways for this compound Through Metabolomics and Isotopic Labeling Studies Remains an Area for Future Investigation

Detailed research into the biochemical transformations and metabolic pathways of this compound using advanced techniques such as metabolomics and isotopic labeling has not yet been extensively reported in publicly available scientific literature.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, would be a powerful tool to identify and quantify the metabolic products of this compound. This approach could provide a comprehensive snapshot of the metabolic fingerprint of the compound, revealing novel metabolites and offering insights into the biochemical pathways involved in its biotransformation.

Similarly, isotopic labeling studies, where atoms in the this compound molecule are replaced with their stable or radioactive isotopes, would be invaluable for tracing the fate of the compound in a biological system. By tracking the labeled atoms through various metabolic reactions, researchers could definitively map the metabolic pathways and determine the origin of each atom in the resulting metabolites.

The absence of such studies in the current body of scientific literature indicates a knowledge gap in the understanding of the metabolism of this compound. Future research utilizing these sophisticated analytical techniques will be crucial for a comprehensive understanding of its biochemical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.